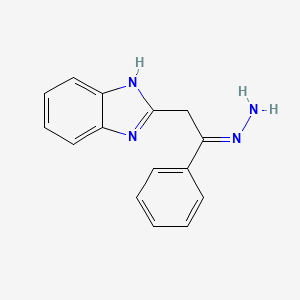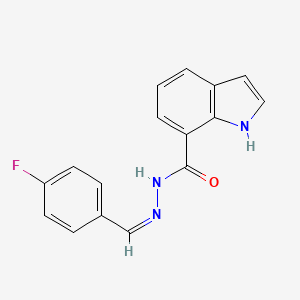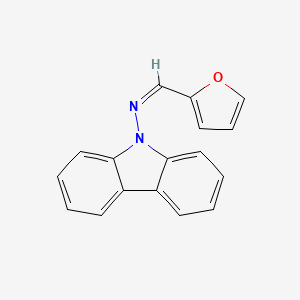
3-anilino-1-(4-chlorophenyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-1-(4-chlorophenyl)-2-buten-1-one, also known as chalcone derivative, is a compound with potential applications in the field of medicine and pharmaceuticals. It has been studied extensively due to its unique properties and potential therapeutic benefits.
Applications De Recherche Scientifique
3-anilino-1-(4-chlorophenyl)-2-buten-1-one has been studied for its potential applications in various fields of medicine and pharmaceuticals. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. It has also been found to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases. Furthermore, the compound has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of 3-anilino-1-(4-chlorophenyl)-2-buten-1-one is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cells. It has been shown to inhibit the activity of various enzymes involved in the biosynthesis of bacterial cell wall components, leading to the inhibition of bacterial growth. Additionally, the compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in the inflammatory response, leading to its anti-inflammatory effects. Finally, the compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-anilino-1-(4-chlorophenyl)-2-buten-1-one has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, the compound has been shown to modulate the activity of various enzymes and signaling pathways involved in cellular metabolism, leading to changes in cellular function and behavior. Finally, the compound has been shown to have various effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-anilino-1-(4-chlorophenyl)-2-buten-1-one in lab experiments is its potential therapeutic benefits. The compound has been shown to have antimicrobial, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new antibiotics, anti-inflammatory drugs, and cancer therapies. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for further research on 3-anilino-1-(4-chlorophenyl)-2-buten-1-one. One potential direction is the development of new antibiotics based on the compound's antimicrobial properties. Additionally, the compound's anti-inflammatory and anticancer properties make it a potential candidate for the development of new anti-inflammatory drugs and cancer therapies. Finally, further research is needed to fully understand the compound's mechanism of action and its effects on cellular metabolism and the immune system.
Méthodes De Synthèse
The synthesis of 3-anilino-1-(4-chlorophenyl)-2-buten-1-one involves the reaction of aniline, 4-chloroacetophenone, and ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a Claisen-Schmidt condensation reaction, resulting in the formation of a 3-anilino-1-(4-chlorophenyl)-2-buten-1-one derivative. The compound can be purified by recrystallization and characterized by various spectroscopic techniques.
Propriétés
IUPAC Name |
(E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-12(18-15-5-3-2-4-6-15)11-16(19)13-7-9-14(17)10-8-13/h2-11,18H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQDMCUFYQFRQI-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)
![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)



![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)
![1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)

![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911475.png)
![ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5911479.png)
![1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911497.png)
![1-(4-bromophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911512.png)